molecular formula C13H19NO3 B14841982 4-Tert-butoxy-2-hydroxy-N,N-dimethylbenzamide

4-Tert-butoxy-2-hydroxy-N,N-dimethylbenzamide

Cat. No.: B14841982
M. Wt: 237.29 g/mol
InChI Key: AWZFQOUIYAYQET-UHFFFAOYSA-N
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Description

4-Tert-butoxy-2-hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C13H19NO3 It is a derivative of benzamide, featuring a tert-butoxy group at the fourth position, a hydroxy group at the second position, and two N,N-dimethyl groups attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butoxy-2-hydroxy-N,N-dimethylbenzamide typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 4-tert-butoxy-2-hydroxybenzoic acid.

    Amidation Reaction: The carboxylic acid group of the starting material is converted to an amide group through a reaction with N,N-dimethylamine. This reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butoxy-2-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of 4-tert-butoxy-2-oxo-N,N-dimethylbenzamide.

    Reduction: Formation of 4-tert-butoxy-2-hydroxy-N,N-dimethylbenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Tert-butoxy-2-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Tert-butoxy-2-hydroxy-N,N-dimethylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and amide groups can form hydrogen bonds with target proteins, influencing their function. The tert-butoxy group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butoxy-2-hydroxybenzamide: Lacks the N,N-dimethyl groups, which may affect its biological activity and solubility.

    4-Tert-butoxy-N,N-dimethylbenzamide: Lacks the hydroxy group, which may influence its reactivity and interaction with biological targets.

    2-Hydroxy-N,N-dimethylbenzamide: Lacks the tert-butoxy group, which may impact its lipophilicity and membrane permeability.

Uniqueness

4-Tert-butoxy-2-hydroxy-N,N-dimethylbenzamide is unique due to the presence of all three functional groups (tert-butoxy, hydroxy, and N,N-dimethylamide) in its structure. This combination of groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

2-hydroxy-N,N-dimethyl-4-[(2-methylpropan-2-yl)oxy]benzamide

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-9-6-7-10(11(15)8-9)12(16)14(4)5/h6-8,15H,1-5H3

InChI Key

AWZFQOUIYAYQET-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=C(C=C1)C(=O)N(C)C)O

Origin of Product

United States

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